An In-depth Technical Guide to the Synthesis and Chemical Properties of Gadoxetate Disodium (Eob-dtpa)
An In-depth Technical Guide to the Synthesis and Chemical Properties of Gadoxetate Disodium (Eob-dtpa)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoxetate disodium (B8443419), also known as Gd-EOB-DTPA (marketed as Primovist® in Europe and Eovist® in the USA), is a gadolinium-based contrast agent (GBCA) specifically designed for liver magnetic resonance imaging (MRI).[1][2] Its unique chemical structure, featuring a lipophilic ethoxybenzyl (EOB) group, facilitates its uptake by hepatocytes, enabling both dynamic and hepatobiliary phase imaging for the detection and characterization of focal liver lesions.[3][4] This technical guide provides a comprehensive overview of the synthesis of gadoxetate disodium and its key chemical properties, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Chemical Identity and Physicochemical Properties
Gadoxetate disodium is the disodium salt of the gadolinium (Gd³⁺) complex of (4S)-4-(4-Ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid (EOB-DTPA).[5] The presence of the paramagnetic Gd³⁺ ion is responsible for its contrast-enhancing properties in MRI.[6]
Chemical Structure
The molecular structure of gadoxetate disodium consists of a central gadolinium ion chelated by the octadentate ligand EOB-DTPA. The ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA) with an ethoxybenzyl group attached to the carbon backbone, which imparts the molecule's liver-specific properties.[4]
Physicochemical Data
A summary of the key physicochemical properties of gadoxetate disodium is presented in Table 1.
Table 1: Physicochemical Properties of Gadoxetate Disodium
| Property | Value | References |
| Chemical Formula | C₂₃H₂₈GdN₃Na₂O₁₁ | [7] |
| Molecular Weight | 725.72 g/mol | [7] |
| Appearance | Clear, colorless to pale yellow aqueous solution | [5][8] |
| pH of Solution | 6.8 - 8.0 | [5][8] |
| Osmolality at 37°C | 0.688 Osm/kg H₂O | [5][8] |
| Viscosity at 37°C | 1.19 cP | [5][8] |
| Density at 37°C | 1.088 g/mL | [5][8] |
| Partition Coefficient (n-octanol/water) | ~0.011 (at pH 7.6) | [9] |
| Thermodynamic Stability Constant (log K) | 23.46 | [5][10] |
| T1 Relaxivity in Plasma (1.5 T, 37°C) | ~8.7 L/mmol·s | [5][11] |
| T1 Relaxivity in Liver Tissue (0.47 T) | 16.6 L/mmol·s | [11] |
| Plasma Protein Binding | <10% | [5] |
Synthesis of Gadoxetate Disodium
The synthesis of gadoxetate disodium is a multi-step process that involves the preparation of the EOB-DTPA ligand followed by complexation with a gadolinium salt. Several synthetic routes have been described in the scientific literature and patent documents. A generalized workflow is presented below, followed by more detailed experimental protocols where available.
Generalized Synthesis Workflow
The synthesis generally proceeds through the following key stages:
-
Preparation of a Chiral Precursor: The synthesis often starts from a chiral amino acid, such as L-tyrosine, to establish the desired stereochemistry of the final molecule.[12]
-
Introduction of the Diethylenetriamine (B155796) Backbone: The diethylenetriamine moiety is constructed and coupled to the chiral precursor.
-
Alkylation of Amine Groups: The amine groups of the diethylenetriamine backbone are alkylated with a protected form of acetic acid (e.g., tert-butyl bromoacetate) to introduce the carboxylate arms of the chelating agent.[13]
-
Deprotection: The protecting groups on the carboxylate moieties are removed.[13]
-
Gadolinium Complexation: The EOB-DTPA ligand is reacted with a gadolinium salt, typically gadolinium(III) oxide, to form the final gadoxetate complex.[12]
-
Purification: The final product is purified, often using techniques such as crystallization or high-performance liquid chromatography (HPLC).[12]
Experimental Protocols
The following sections provide more detailed experimental procedures based on available literature.
One patented method describes the synthesis of the intermediate (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanedioic acid from S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamine.[1]
-
Reaction: S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamine (1 kg, 4.21 mol) is dissolved in water. Sodium hydroxide (B78521) (1 kg) is added, followed by sodium chloroacetate (B1199739) (2.94 kg, 25.3 mol). The mixture is heated to reflux for 30 hours.[1]
-
Work-up: After cooling to room temperature, the pH is adjusted to 2-3 with concentrated hydrochloric acid. The resulting precipitate is filtered and dried to yield the product.[1]
-
Yield and Purity: This method reports a yield of 75.1% with a purity of 98.2%.[1]
Another patent describes the hydrolysis of a protected intermediate to yield the EOB-DTPA ligand.
-
Reaction: 3,6,9-triaza-3,6,9-tris-(tert-butoxy-carbonylmethyl)-4-(4-ethoxybenzyl)-undecanedioic acid-di-tert-butyl ester is hydrolyzed in an aqueous alkali metal hydroxide solution.[14]
-
Work-up: The solution is concentrated, the residue is dissolved in water, and the resulting solution is acidified. The precipitate is then filtered.[14]
A general procedure for the complexation of the EOB-DTPA ligand with gadolinium is as follows:
-
Reaction: The EOB-DTPA ligand is suspended in water, and the pH is adjusted to 3.0-3.2 using an acid resin. The resin is removed, and gadolinium(III) oxide is added to the reaction mixture. The mixture is heated at 85-90°C for 4-5 hours.[5]
-
Work-up and Purification: The solution is filtered, and the pH is adjusted to 6.5-7.0 with a base. The solution is then treated with activated carbon at 40-45°C and filtered. The final product can be obtained by crystallization or lyophilization.[5][14]
While specific HPLC purification protocols for gadoxetate disodium are not extensively detailed in the provided search results, general principles of reversed-phase HPLC for purifying polar, metal-containing compounds would apply. A typical protocol would involve:
-
Column: A C18 reversed-phase column is commonly used for the purification of polar molecules.[8]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[8]
-
Detection: UV detection is a standard method for monitoring the elution of the product.[11]
Chemical Properties and Experimental Determination
Stability
The thermodynamic stability of the gadolinium complex is a critical parameter for its safety, as it minimizes the release of toxic free Gd³⁺ ions in vivo. The thermodynamic stability constant (log K) for gadoxetate disodium is reported to be 23.46, indicating a highly stable complex.[5][10]
-
Experimental Determination: Stability constants are typically determined by potentiometric titration. This involves titrating a solution of the ligand and the metal ion with a standard base and monitoring the pH. The data is then analyzed using computer programs to calculate the stability constants.
Relaxivity
Relaxivity is a measure of a contrast agent's ability to enhance the relaxation rates of water protons, which is the basis for its contrast-enhancing effect in MRI. The T1 relaxivity of gadoxetate disodium is approximately 8.7 L/mmol·s in plasma and 16.6 L/mmol·s in liver tissue.[5][11]
-
Experimental Determination: Relaxivity is measured by determining the T1 relaxation times of solutions containing varying concentrations of the contrast agent. The T1 values can be measured using an NMR spectrometer or an MRI scanner with appropriate pulse sequences (e.g., inversion recovery).[3][15] The relaxivity is then calculated from the slope of the plot of 1/T1 versus the concentration of the contrast agent.
Lipophilicity
The lipophilicity of gadoxetate disodium, imparted by the ethoxybenzyl group, is crucial for its hepatocyte-specific uptake. The partition coefficient between n-octanol and water (log P) is a common measure of lipophilicity. For gadoxetate disodium, the partition coefficient is approximately 0.011 at pH 7.6, indicating a relatively hydrophilic character overall, which is necessary for its solubility in blood, but with sufficient lipophilicity for transporter-mediated uptake.[9]
-
Experimental Determination: The partition coefficient can be determined using the shake-flask method. This involves dissolving the compound in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the compound in each phase.[16][17]
Mechanism of Action: Hepatocyte Uptake and Biliary Excretion
The unique diagnostic utility of gadoxetate disodium stems from its biphasic distribution. Initially, it distributes in the extracellular space, allowing for dynamic vascular imaging. Subsequently, it is actively transported into hepatocytes, leading to enhancement of the liver parenchyma in the hepatobiliary phase.[1][4]
This hepatocyte-specific uptake is mediated by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes.[1][4] Following uptake, gadoxetate disodium is excreted into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2).[4] Approximately 50% of the injected dose is eliminated via the hepatobiliary route, with the remainder being excreted by the kidneys.[2]
Conclusion
Gadoxetate disodium is a sophisticated MRI contrast agent with a unique chemical design that enables liver-specific imaging. Its synthesis involves a multi-step process to create the EOB-DTPA ligand, which is then complexed with gadolinium. The key chemical properties of high stability, appropriate relaxivity, and balanced hydrophilic-lipophilic character are essential for its safety and efficacy. A thorough understanding of these aspects, from synthesis to its mechanism of action at the molecular level, is crucial for its effective use in clinical practice and for the development of future generations of targeted contrast agents.
References
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